6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
CAS No.: 1956322-33-0
Cat. No.: VC3029589
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride - 1956322-33-0](/images/structure/VC3029589.png)
Specification
CAS No. | 1956322-33-0 |
---|---|
Molecular Formula | C6H11ClN4 |
Molecular Weight | 174.63 g/mol |
IUPAC Name | 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride |
Standard InChI | InChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H |
Standard InChI Key | FXSPBWVSCDJJOX-UHFFFAOYSA-N |
SMILES | C1CNCCN2C1=NN=C2.Cl |
Canonical SMILES | C1CNCCN2C1=NN=C2.Cl |
Introduction
Chemical Identity and Properties
Molecular Structure and Identification
6,7,8,9-Tetrahydro-5H- triazolo[4,3-d] diazepine hydrochloride belongs to the class of condensed heterocyclic compounds featuring a triazole ring fused with a seven-membered 1,4-diazepine ring. The compound is characterized by the following key identifiers:
Parameter | Value |
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CAS Number | 1956322-33-0 |
Molecular Formula | C6H11ClN4 |
Molecular Weight | 174.63 g/mol |
SMILES Notation | N12C(CCNCC2)=NN=C1.Cl |
The structural framework consists of a fused bicyclic system with a triazole ring connected to a partially saturated seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4 .
Physical Properties
The compound typically exists as a solid salt form at standard temperature and pressure. The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for various experimental procedures and biological testing. The high-purity form of this compound is typically characterized by:
Property | Specification |
---|---|
Appearance | Solid |
Purity | Not less than 98% |
Solubility | Soluble in polar solvents including water, methanol, and DMSO |
Storage Stability | Stable for 2 years when stored at 20°C |
This compound requires proper storage conditions to maintain its chemical integrity and purity for extended periods .
Synthetic Approaches
Related Synthetic Methods
For analogous triazepine structures, several synthetic methods have been reported:
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Cyclocondensation reactions involving o-phenylenediamines with appropriate reagents to form the diazepine ring
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Intramolecular cyclization of acyclic precursors containing suitable functional groups
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Ring transformation reactions from other heterocyclic systems
The synthesis of triazole-fused ring systems often involves the use of hydrazine derivatives or similar nitrogen-containing nucleophiles that facilitate the formation of the triazole moiety through condensation reactions .
Chemical Reactivity
The 6,7,8,9-Tetrahydro-5H- triazolo[4,3-d] diazepine framework contains multiple reactive sites that can be exploited for chemical modifications:
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The nitrogen atoms in the diazepine ring can participate in alkylation or acylation reactions
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The partially saturated diazepine ring offers possibilities for functionalization at various positions
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The triazole ring may participate in metalation reactions or serve as a ligand in coordination chemistry
These reactive features make the compound a versatile scaffold for chemical modifications aimed at exploring structure-activity relationships in drug discovery efforts .
Research Applications
Current Research Status
The compound is primarily supplied to early discovery researchers as part of collections of unique chemicals, indicating its current position in the early stages of research and development. Sigma-Aldrich and other chemical suppliers provide this compound for research purposes, suggesting ongoing interest in its potential applications .
The compound may serve as:
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A building block for medicinal chemistry programs
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A structural probe for studying receptor-ligand interactions
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A template for the development of more complex nitrogen-containing heterocycles
Hazard Type | Classification |
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Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3, Respiratory system |
These classifications indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
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